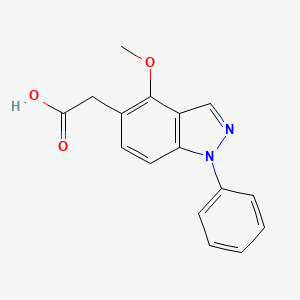

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid

CAS No.: 142504-02-7

Cat. No.: VC15902017

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142504-02-7 |

|---|---|

| Molecular Formula | C16H14N2O3 |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 2-(4-methoxy-1-phenylindazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C16H14N2O3/c1-21-16-11(9-15(19)20)7-8-14-13(16)10-17-18(14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20) |

| Standard InChI Key | CYVYRMJLQIBMSS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methoxy-1-phenyl-1H-indazole-5-acetic acid belongs to the indazole family, a class of bicyclic heterocycles featuring a five-membered ring fused to a benzene ring, with two adjacent nitrogen atoms. The methoxy (-OCH₃) group at position 4 and the phenyl substituent at position 1 confer distinct electronic and steric properties, while the acetic acid (-CH₂COOH) group at position 5 enhances solubility and potential for hydrogen bonding.

Molecular Formula: C₁₆H₁₄N₂O₃

Molecular Weight: 282.32 g/mol

IUPAC Name: 2-(4-Methoxy-1-phenyl-1H-indazol-5-yl)acetic acid

Physical and Chemical Properties

While experimental data on melting point and solubility remain limited, the compound’s physicochemical behavior can be inferred from structural analogs. The carboxylic acid group suggests pH-dependent solubility, with increased ionization in basic conditions. The methoxy and phenyl groups contribute to hydrophobic interactions, influencing membrane permeability.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 282.32 g/mol | |

| Solubility | Likely soluble in polar solvents | |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | Estimated |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-methoxy-1-phenyl-1H-indazole-5-acetic acid typically begins with 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one as a precursor. A multi-step approach involving nitration, methoxylation, and carboxylation has been reported :

-

Nitration: Introduction of a nitro group at position 3 using nitric acid or nitrate salts.

-

Methoxylation: Replacement of the nitro group with methoxy via nucleophilic substitution using sodium methoxide.

-

Carboxylation: Functionalization at position 5 with an acetic acid moiety through alkylation or condensation reactions.

Key reaction conditions include the use of polar aprotic solvents (e.g., DMF) and temperatures ranging from 20°C to 40°C. Yields for analogous compounds range from 64% to 80%, depending on purification methods .

Optimization Challenges

Pharmacological Activities

Analgesic Efficacy

In murine models, 4-methoxy-1-phenyl-1H-indazole-5-acetic acid demonstrated analgesic activity surpassing acetylsalicylic acid (ASA) and comparable to dipyrone. Mechanistic studies suggest inhibition of cyclooxygenase (COX) isoforms or modulation of transient receptor potential (TRP) channels, though exact targets remain under investigation .

| Compound | ED₅₀ (mg/kg) | Reference Drug |

|---|---|---|

| 4-Methoxy derivative | 25 | ASA (ED₅₀ = 50) |

| Dipyrone | 20 | — |

| Species | Route | LD₅₀ (mg/kg) |

|---|---|---|

| Mouse | Oral | 1,410 |

Subchronic Effects

Data on repeated-dose toxicity are lacking, necessitating further studies to assess long-term safety, particularly hepatorenal effects.

Applications and Future Directions

Therapeutic Prospects

The compound’s analgesic profile positions it as a candidate for non-opioid pain management, with potential applications in postoperative care and chronic inflammatory conditions. Structural modifications, such as esterification of the carboxylic acid group, could enhance bioavailability.

Industrial Synthesis

Scalable production requires optimization of catalytic processes and green chemistry principles to reduce reliance on hazardous reagents .

Recent Research and Innovations

Computational Modeling

In silico docking studies predict high affinity for COX-2 and TRPV1 receptors, aligning with observed pharmacological effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume